molecular formula C20H16ClFN2O B4521430 N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4521430
M. Wt: 354.8 g/mol
InChI Key: UPYJYFAFNGRKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is a synthetic organic compound that features a benzamide core structure This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the benzamide, and a pyridin-2-yl group

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form N-(pyridin-2-yl)-4-methylbenzamide.

    Introduction of the Chloro and Fluoro Substituents: The next step involves the introduction of the chloro and fluoro substituents on the phenyl ring. This can be achieved through a halogenation reaction using appropriate reagents such as chlorine and fluorine sources.

    Final Coupling Reaction: The final step involves the coupling of the substituted phenyl ring with the benzamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide core.

    Reduction: Reduction reactions can target the nitro groups if present on the phenyl ring.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of nitro groups can yield amines.

    Substitution: Nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide can be compared with other benzamide derivatives:

    N-(4-Chlorophenyl)-4-methylbenzamide: Similar structure but lacks the pyridin-2-yl group.

    N-(2-Fluorophenyl)-4-methylbenzamide: Similar structure but lacks the chloro substituent.

    N-(2-Chloro-4-fluorophenyl)-4-methylbenzamide: Similar structure but lacks the pyridin-2-yl group.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O/c1-14-5-7-15(8-6-14)20(25)24(19-4-2-3-11-23-19)13-16-9-10-17(22)12-18(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYJYFAFNGRKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

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